

The Neuroendocrine-Immune Axis: A Technical Guide to Interleukin-23 Signaling

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Compound of Interest

Compound Name: DesBr-NPB-23 (human)

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Introduction

Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a pivotal regulator of inflammatory responses, particularly in the context of autoimmune diseases. Comprising a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 exerts its effects by binding to a heterodimeric receptor complex and activating downstream signaling cascades. This guide provides an in-depth technical overview of the IL-23 signaling pathway, with a special focus on its intricate relationship with the neuroendocrine system. Recent evidence has illuminated a bidirectional communication between the nervous and immune systems, where neuropeptides can modulate IL-23 production, and IL-23, in turn, influences inflammatory processes with systemic neuroendocrine implications. Understanding this crosstalk is paramount for the development of novel therapeutics targeting a range of chronic inflammatory and autoimmune conditions.

IL-23 Receptor Binding and Activation

The initiation of IL-23 signaling is contingent upon its binding to a cell surface receptor complex composed of two subunits: the IL-12 receptor beta 1 (IL-12R β 1) and the IL-23 receptor (IL-23R). The p19 subunit of IL-23 primarily interacts with the IL-23R, while the p40 subunit engages with the IL-12R β 1. This binding event induces a conformational change in the receptor complex, leading to the activation of intracellular signaling cascades.

Quantitative Analysis of IL-23 Receptor Binding

The affinity of IL-23 for its receptor components has been a subject of detailed investigation, with varying affinities reported depending on the experimental system. Recent studies utilizing live-cell assays have provided crucial insights into these interactions.

Interacting Molecules	Method	Reported Affinity (KD or Ki)	Reference
TAMRA-tagged IL-23 and IL-23R (in the absence of IL-12Rβ1)	NanoBRET	222.2 ± 71.1 nM	[1]
TAMRA-tagged IL-23 and IL-12Rβ1 (in the absence of IL-23R)	NanoBRET	30.1 ± 5.5 nM	[1]
Unlabeled IL-23 and the IL-23R/IL-12Rβ1 heterodimeric complex	NanoBRET Competition Assay	27 pM (Ki)	[1]
IL-23 and IL-23R (extracellular domains)	Isothermal Titration Calorimetry (ITC)	44 nM	[2]
IL-23 and IL-12Rβ1 (extracellular domains)	Isothermal Titration Calorimetry (ITC)	2 μM	[2]

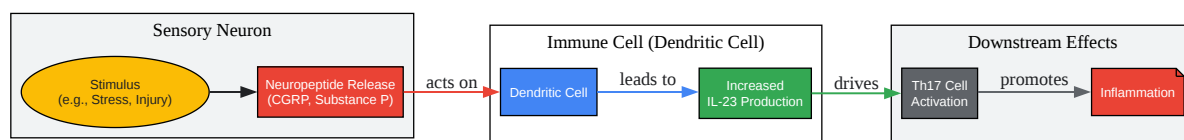
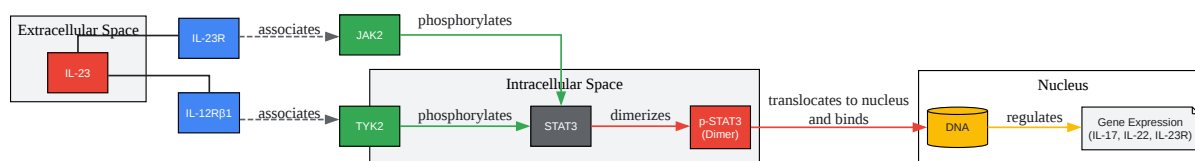
Core Signaling Pathways

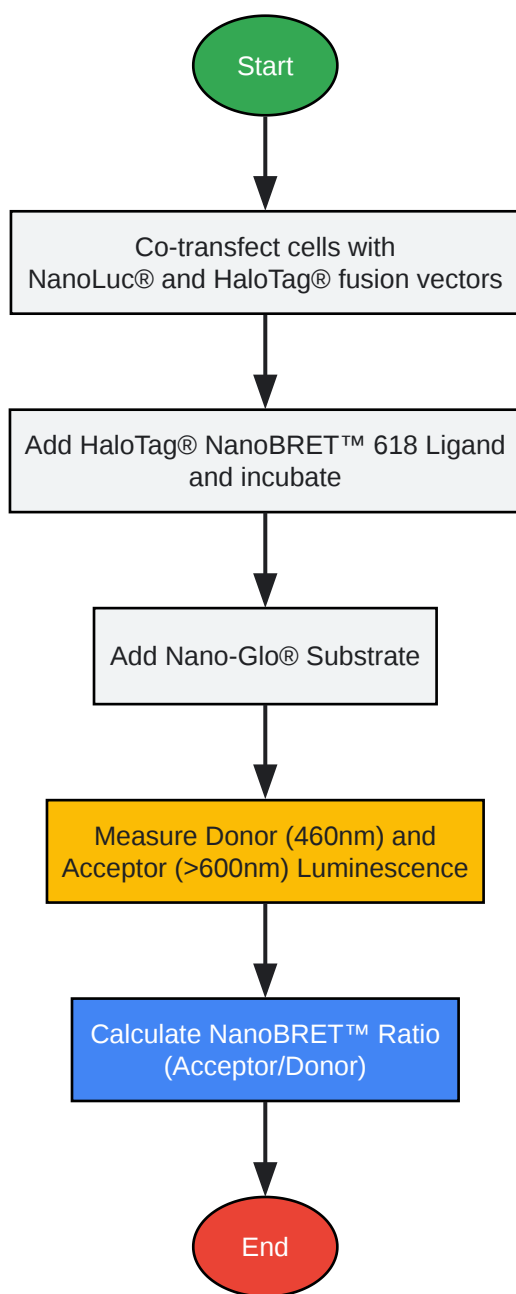
Upon ligand binding and receptor dimerization, IL-23 triggers the activation of intracellular signaling pathways, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. The non-canonical NF-κB pathway has also been implicated in the regulation of IL-23 production.

The JAK-STAT Pathway

The intracellular domains of the IL-23R and IL-12R β 1 are associated with Janus kinases, specifically JAK2 and TYK2. The conformational change induced by IL-23 binding brings these kinases into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R, creating docking sites for STAT proteins, predominantly STAT3 and to a lesser extent, STAT4.

Recruited STAT3 proteins are subsequently phosphorylated by the activated JAKs. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. Key target genes of the IL-23-induced STAT3 signaling include those encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, as well as the IL-23R itself, creating a positive feedback loop.





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